3-(3,5-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
3-(3,5-Dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused bicyclic core structure. Key structural features include:
- 3,5-Dimethylphenyl substituent at position 3, providing steric bulk and lipophilicity.
- The pyrimido[5,4-b]indole scaffold, a heteroaromatic system that may facilitate interactions with biological targets such as Toll-like receptors (TLRs) .
Structural confirmation typically employs NMR and HRMS .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-15-11-16(2)13-17(12-15)28-23(30)22-21(18-5-3-4-6-19(18)25-22)26-24(28)32-14-20(29)27-7-9-31-10-8-27/h3-6,11-13,25H,7-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBCIVBWEKMVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrimido-indole scaffold with a morpholine moiety. The structural complexity suggests multiple potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar scaffolds exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.3 μM against acute lymphoblastic leukemia cell lines, highlighting the potential for this class of compounds in cancer therapy . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
COX Inhibition
Inhibition of cyclooxygenase (COX) enzymes is a well-documented mechanism for anti-inflammatory and analgesic effects. Compounds structurally related to our target have shown varying degrees of COX-II inhibitory activity, with some derivatives exhibiting IC50 values as low as 0.52 μM . This suggests that the compound may also possess anti-inflammatory properties through similar mechanisms.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes involved in inflammatory pathways, such as COX-1 and COX-2.
- Induction of Apoptosis : The presence of indole and pyrimidine rings may facilitate interactions with apoptotic pathways, promoting cell death in malignant cells.
- Antioxidant Activity : Some derivatives have shown antioxidant properties, which can contribute to their protective effects against oxidative stress in various diseases.
Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated the anticancer efficacy of various pyrimidine derivatives. The results indicated that specific modifications to the indole structure significantly enhanced cytotoxicity against several cancer cell lines, suggesting that our target compound may similarly benefit from structural optimization .
Study 2: COX Inhibition Profile
Another investigation into COX inhibitors revealed that certain morpholine-containing compounds exhibited selective inhibition against COX-II with minimal side effects. This aligns with the expected profile for our target compound, which could lead to safer therapeutic options for managing inflammation-related disorders .
Comparative Biological Activity Table
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions.
- Reagent in Organic Reactions : It is utilized as a reagent in several organic reactions due to its ability to participate in nucleophilic substitutions and electrophilic additions.
Biology
- Antimicrobial Activity : Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Structure-activity relationship (SAR) analyses suggest that modifications can enhance antimicrobial efficacy .
- Anticancer Potential : The compound has been investigated for its potential anticancer properties. Preliminary screenings have shown promising results in inhibiting cancer cell proliferation, making it a candidate for further development as an anticancer agent .
Medicine
- Therapeutic Applications : Research is ongoing to explore the therapeutic applications of this compound in drug development. Its ability to interact with specific molecular targets suggests potential uses in treating various diseases, particularly those related to microbial infections and cancer .
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of derivatives of 3-(3,5-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one against clinically relevant bacterial strains. The results indicated that certain modifications significantly enhanced activity against resistant strains, showcasing the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested on various cancer cell lines. The findings revealed that it induced apoptosis through mitochondrial pathways, suggesting mechanisms that could be exploited for therapeutic purposes. Further studies are required to elucidate the specific molecular interactions involved.
Comparison with Similar Compounds
Substituent Effects at Position 3
Thioether Side Chain Variations
- Morpholino-2-oxoethyl (Target Compound): The morpholine ring’s oxygen atoms increase polarity and water solubility compared to pyrrolidine (536708-12-0) or indoline (536705-40-5) .
- Indolin-1-yl (536705-40-5) : The bicyclic structure may restrict conformational flexibility, affecting binding kinetics .
Physicochemical Properties
- LogP Trends: The target compound’s predicted LogP (~3.5) is lower than the indoline-containing analog (LogP = 5.0 in 537668-70-5), reflecting the morpholino group’s polar nature .
- Hydrogen-Bonding: All analogs have one donor (NH) and 4–5 acceptors, suggesting similar solubility profiles unless steric factors dominate.
Q & A
Q. Table 1: Optimization Parameters for Key Synthetic Steps
| Step | Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|---|
| Cyclization | Temperature | 100–120°C | Yield ↑ by 15–20% |
| Thioether Formation | Catalyst (CuI) | 10 mol% | Purity >98% |
| Final Purification | Solvent (Ethanol) | 70:30 Ethanol:H₂O | Crystallinity improved |
(Basic) What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., morpholino and dimethylphenyl groups) and verify stereochemistry .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error to confirm molecular formula (e.g., C₂₅H₂₇N₅O₃S) .
- X-ray Crystallography : Resolve 3D conformation, critical for understanding π-π stacking or hydrogen-bonding interactions in the solid state .
(Basic) Which in vitro models are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
Prioritize assays aligned with the structural motifs of pyrimidoindoles:
- Anticancer Activity : NCI-60 human tumor cell line panel with IC₅₀ determination .
- Anti-inflammatory Potential : COX-2 inhibition assays or LPS-induced cytokine release in macrophages .
- Enzyme Inhibition : Kinase profiling (e.g., EGFR, VEGFR) due to ATP-binding site competition suggested by the pyrimidine core .
(Advanced) How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from variability in:
- Compound Purity : Validate via HPLC (e.g., >95% purity threshold) and quantify degradation products under assay conditions .
- Assay Conditions : Standardize cell culture media (e.g., FBS lot variations) and incubation times .
- Structural Analogues : Compare with derivatives (e.g., 3-(4-chlorophenyl) vs. 3-(3,5-dimethylphenyl)) to isolate substituent effects .
Q. Table 2: Common Sources of Data Variability
| Factor | Mitigation Strategy | Example from Evidence |
|---|---|---|
| Impurity Interference | HPLC-MS purity checks | |
| Solubility Limits | Use DMSO stocks ≤0.1% v/v in cell assays | |
| Metabolic Instability | Pre-incubate with liver microsomes |
(Advanced) What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
SAR requires systematic modification of key substituents:
- Core Modifications : Replace morpholino with piperidine or azepane to assess steric effects on target binding .
- Substituent Screening : Compare 3,5-dimethylphenyl vs. 4-fluorophenyl groups using molecular docking (e.g., AutoDock Vina) to predict hydrophobic interactions .
- Bioisosteric Replacement : Swap the thioether linkage with sulfoxide/sulfone to evaluate redox sensitivity .
Q. Table 3: SAR Insights from Analogous Compounds
| Derivative | Substituent Change | Biological Impact | Reference |
|---|---|---|---|
| Pyrrolidin-1-yl | Increased lipophilicity | Anticancer activity ↑ | |
| 4-Methoxyphenyl | Enhanced solubility | COX-2 inhibition ↓ |
(Advanced) How can the compound’s stability under physiological conditions be systematically evaluated?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers at 37°C for 24–72 hours, monitor via LC-MS for hydrolysis/oxidation products .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess decomposition .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorph transitions .
(Advanced) What computational approaches predict target engagement and selectivity?
Methodological Answer:
- Molecular Docking : Use Glide or GOLD to model interactions with TLR4 or kinase domains, prioritizing residues within 4Å of the ligand .
- MD Simulations : Run 100-ns simulations in Desmond to assess binding mode stability in aqueous environments .
- Pharmacophore Modeling : Align with known inhibitors (e.g., staurosporine for kinase targets) to identify critical H-bond acceptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
